9,11-Dinitronaphtho[1,2-b][1,4]benzoxazepine
Overview
Description
9,11-Dinitronaphtho[1,2-b][1,4]benzoxazepine is a complex organic compound characterized by its unique fused ring structure, which includes both naphthalene and oxazepine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dinitronaphtho[1,2-b][1,4]benzoxazepine typically involves multicomponent reactions. One efficient strategy is based on the consecutive Betti/Bargellini multicomponent reactions. Initially, aminobenzylnaphthols are prepared from 2-naphthol, aromatic aldehydes, and 2-aminopyridine via the Betti reaction. These intermediates are then reacted with chloroform and aliphatic ketones in the presence of sodium hydroxide through the Bargellini reaction to form the desired oxazepine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9,11-Dinitronaphtho[1,2-b][1,4]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
9,11-Dinitronaphtho[1,2-b][1,4]benzoxazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 9,11-Dinitronaphtho[1,2-b][1,4]benzoxazepine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair, leading to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar oxazepine core but lacks the nitro groups.
11-substituted dibenzo[b,f][1,4]oxazepines: These compounds are analogs of the antipsychotic drug loxapine and the antidepressant amoxapine.
Uniqueness
9,11-Dinitronaphtho[1,2-b][1,4]benzoxazepine is unique due to the presence of nitro groups at specific positions on the fused ring system. These nitro groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other oxazepine derivatives.
Properties
IUPAC Name |
9,11-dinitronaphtho[1,2-b][1,4]benzoxazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O5/c21-19(22)11-7-15(20(23)24)13-9-18-14-6-5-10-3-1-2-4-12(10)17(14)25-16(13)8-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSDIRQNSXWXFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C=N3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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